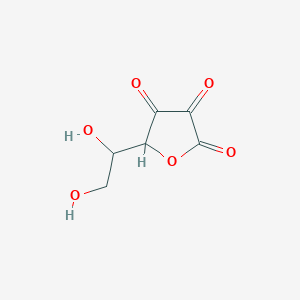

5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione

説明

Dehydroascorbic acid is a tetrahydrofuranone. It has a role as a mouse metabolite. It derives from an ascorbic acid. It is a conjugate acid of a dehydroascorbide(1-).

生物活性

5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione, also known as Dehydroascorbic acid (DHA), is a biologically active compound that plays a significant role in various physiological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : (5R)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-trione

- Molecular Formula : C₆H₆O₆

- Molecular Weight : 174.11 g/mol

- CAS Number : 490-83-5

- SMILES Notation : [H][C@@]1(OC(=O)C(=O)C1=O)C@@HCO

Mechanisms of Biological Activity

Dehydroascorbic acid is primarily known for its role as a metabolite of ascorbic acid (vitamin C). It exhibits several biological activities:

- Antioxidant Activity : DHA can act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells. This is crucial for protecting cellular components from damage.

- Cellular Uptake and Metabolism : DHA is transported into cells via glucose transporters (GLUT1 and GLUT10). Once inside, it can be reduced back to ascorbic acid, thus replenishing the antioxidant pool within the cell .

- Role in Mitochondrial Function : DHA accumulates in mitochondria where it helps protect mitochondrial DNA and membranes from oxidative damage .

Biological Effects

The biological effects of this compound have been documented in various studies:

Antiproliferative Activity

Research has indicated that DHA exhibits antiproliferative effects against several cancer cell lines. For instance:

- HeLa Cells : Studies show that DHA can inhibit the proliferation of HeLa cells (human cervical cancer cells), demonstrating significant cytotoxicity with IC₅₀ values ranging from 15 µM to 29 µM depending on the formulation and conditions .

Enzymatic Interactions

DHA interacts with several enzymes which modulate its biological activity:

| Enzyme | Function | Reaction |

|---|---|---|

| Peptidyl-glycine alpha-amidating monooxygenase | Catalyzes C-terminal alpha-amidation of peptides | Peptidylglycine + Ascorbic acid + O₂ → Peptidyl(2-hydroxyglycine) + Dehydroascorbic acid + H₂O |

| Dopamine beta-hydroxylase | Converts dopamine to norepinephrine | Dopamine + Ascorbic acid + O₂ → Norepinephrine + Dehydroascorbic acid + H₂O |

| Glutathione S-transferase omega-1 | Involved in detoxification processes | Glutathione + Dehydroascorbic acid → Oxidized glutathione + Ascorbic acid |

Case Studies

Several case studies have illustrated the biological significance of DHA:

- Cancer Research : A study demonstrated that DHA enhanced the cytotoxic effects of certain chemotherapeutic agents when used in combination therapy for cervical cancer treatment. The results indicated improved overall survival rates in treated cell lines compared to controls .

- Neuroprotection : Research has shown that DHA may protect neurons from oxidative stress-induced damage by enhancing the antioxidant capacity within neuronal cells .

- Metabolic Studies : In metabolic profiling studies, DHA has been identified as a key metabolite involved in various metabolic pathways, suggesting its potential role in metabolic disorders .

科学的研究の応用

Role in Cellular Metabolism

Dehydroascorbic acid is actively taken up by cells through glucose transporters and is converted back to ascorbic acid, thereby playing a crucial role in cellular metabolism and antioxidant defense mechanisms. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Antioxidant Properties

As a potent antioxidant, dehydroascorbic acid helps mitigate oxidative damage by neutralizing reactive oxygen species. Research indicates that it exhibits stronger antioxidant activity compared to ascorbic acid under certain conditions . This property is particularly valuable in therapeutic contexts where oxidative stress is a contributing factor.

Neuroprotective Effects

Studies suggest that dehydroascorbic acid may provide neuroprotection in ischemic stroke scenarios. It has been shown to reduce neuronal injury by enhancing the survival of neurons following ischemic events . This application is significant for developing treatments aimed at minimizing brain damage during strokes.

Antiviral Activity

Dehydroascorbic acid has demonstrated antiviral properties that surpass those of ascorbic acid. It has been investigated for its potential to treat viral infections, including herpes simplex virus. The mechanism involves the enhancement of immune responses and direct antiviral effects .

Dental Applications

In dental medicine, dehydroascorbic acid solutions have been utilized for their antimicrobial properties against gingivitis and periodontal disease. Products like Ascoxal have been formulated for oral use to prevent these conditions effectively .

Skin Enhancement

Dehydroascorbic acid is incorporated into cosmetic formulations for its skin-enhancing properties. It promotes collagen synthesis and improves skin texture and appearance. Its role as a reducing agent also aids in hair treatment processes such as permanent waving .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Neuroprotection in Ischemia

A study investigated the effects of dehydroascorbic acid on neuronal survival following ischemic injury in animal models. Results indicated significant reductions in neuronal death when treated with dehydroascorbic acid compared to control groups .

Case Study 2: Antiviral Efficacy

In vitro studies have shown that dehydroascorbic acid exhibits potent antiviral effects against herpes simplex virus type 1 (HSV-1). The compound was found to inhibit viral replication more effectively than ascorbic acid .

特性

IUPAC Name |

5-(1,2-dihydroxyethyl)oxolane-2,3,4-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJKKFFYIZUCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=O)C(=O)C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862023 | |

| Record name | 5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7723-73-1 | |

| Record name | NSC240736 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。